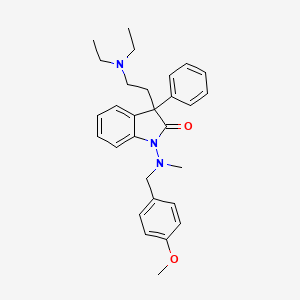![molecular formula C17H29NO B12005276 2-[(Dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol CAS No. 5392-14-3](/img/structure/B12005276.png)
2-[(Dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structural formula:
- It is commonly referred to as a polymerization inhibitor due to its ability to prevent premature polymerization in various chemical processes.
- The compound’s systematic name reflects its substituents: dimethylamino , methyl , and trimethylpentyl groups attached to a phenolic ring.
DMP-30: [(CH3)2NCH2]3C6H2OH
.Preparation Methods
DMP-30: can be synthesized through various routes, including:
Chemical Reactions Analysis
DMP-30: undergoes several reactions:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a polymerization inhibitor in the synthesis of polymers, resins, and adhesives.
Biology: Employed in protein cross-linking studies and as a stabilizer for enzymes.
Medicine: Investigated for its antioxidant properties and potential therapeutic applications.
Industry: Widely used in the production of plastics, rubber, and coatings.
Mechanism of Action
- It inhibits polymerization by interrupting chain propagation steps.
- Molecular targets include reactive intermediates involved in polymerization reactions.
DMP-30: acts as a by donating hydrogen atoms to stabilize reactive radicals.
Comparison with Similar Compounds
- Similar compounds include other phenolic inhibitors like hydroquinone , catechol , and benzoin .
DMP-30: is unique due to its specific combination of functional groups.
Properties
CAS No. |
5392-14-3 |
|---|---|
Molecular Formula |
C17H29NO |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C17H29NO/c1-16(2,3)12-17(4,5)14-8-9-15(19)13(10-14)11-18(6)7/h8-10,19H,11-12H2,1-7H3 |
InChI Key |
WNSUTQMGWMWAHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-butan-2-yl-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12005194.png)

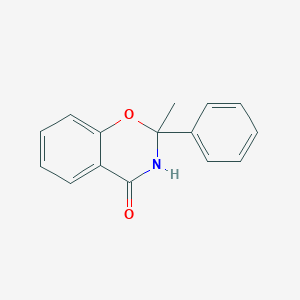

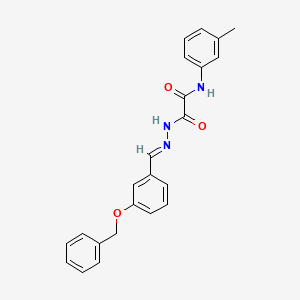
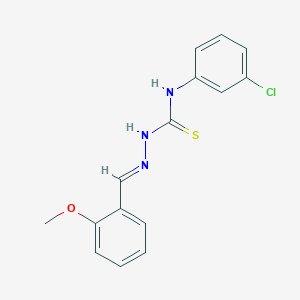
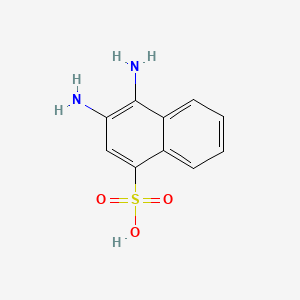
![3-hydroxy-7,8,9-trimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B12005226.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12005231.png)
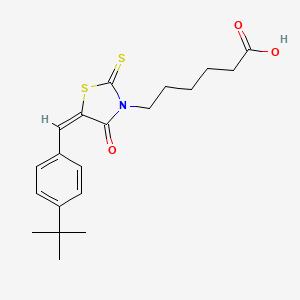
![(5Z)-3-Sec-butyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005236.png)
![2,6-dimethyl-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B12005259.png)
![1-Methylbenzo[f]quinolin-3-ol](/img/structure/B12005264.png)
